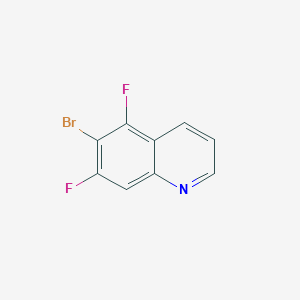
6-Bromo-5,7-difluoroquinoline
Übersicht
Beschreibung
“6-Bromo-5,7-difluoroquinoline” is a chemical compound with the molecular formula C9H4BrF2N . It has a molecular weight of 244.03 g/mol .
Molecular Structure Analysis
The InChI code for “6-Bromo-5,7-difluoroquinoline” isInChI=1S/C9H4BrF2N/c10-8-6(11)4-7-5(9(8)12)2-1-3-13-7/h1-4H . The Canonical SMILES is C1=CC2=C(C(=C(C=C2N=C1)F)Br)F . Physical And Chemical Properties Analysis
The physical and chemical properties of “6-Bromo-5,7-difluoroquinoline” include a molecular weight of 244.03 g/mol . It has a XLogP3-AA value of 3.1, indicating its lipophilicity . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 0 rotatable bonds . Its exact mass and monoisotopic mass are 242.94952 g/mol . Its topological polar surface area is 12.9 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
Synthesis of Quinoline Derivatives : 6-Bromo-5,7-difluoroquinoline has been used in the synthesis of various quinoline derivatives. For instance, 7-alkylamino-2-methylquinoline-5,8-diones were prepared using 6-bromo-2-methylquinoline-5,8-dione, showcasing its utility in nucleophilic substitution reactions and the development of synthetic routes for key intermediates in quinoline chemistry (Choi & Chi, 2004).
Photolabile Protecting Group : Brominated hydroxyquinoline derivatives, including those related to 6-bromoquinoline, have been synthesized and identified as efficient photolabile protecting groups with sensitivity to multiphoton excitation. This makes them useful in biological studies, particularly for caging groups in biological messengers (Fedoryak & Dore, 2002).
Biological and Pharmaceutical Applications
Anticancer Properties : Some 6-bromoquinoline derivatives have shown potential in anticancer drug development. For example, 6-aryl-2-styrylquinazolin-4(3H)-ones, derived from 6-bromo-2-styrylquinazolin-4(3H)-ones, exhibited promising anticancer properties against various cancer cell lines and were also evaluated for their antimicrobial properties (Agbo et al., 2015).
Antimicrobial Activity : Amino derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline, a compound structurally related to 6-bromo-5,7-difluoroquinoline, demonstrated significant antimicrobial activity against a variety of bacteria and yeast, indicating their potential in developing new antimicrobial agents (Okide et al., 2000).
Radioligand and Imaging Studies
- PET Imaging Studies : 5-Bromo-6-nitroquipazine, a bromine-76-labelled analogue similar in structure to 6-bromo-5,7-difluoroquinoline, was evaluated as a potential radioligand for positron emission tomography (PET) imaging of the serotonin transporter. This study demonstrated its potential for brain imaging in studying affective disorders (Lundkvist et al., 1999).
Synthetic Methods Optimization
- Telescoping Process in Synthesis : The compound 5-bromo-2-methylamino-8-methoxyquinazoline, an intermediate related to 6-bromo-5,7-difluoroquinoline, was synthesized using a telescoping process. This approach improved the original synthetic route, demonstrating how optimization techniques can enhance the efficiency of producing such compounds (Nishimura & Saitoh, 2016).
Eigenschaften
IUPAC Name |
6-bromo-5,7-difluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N/c10-8-6(11)4-7-5(9(8)12)2-1-3-13-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAWZZRBLJDTQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2N=C1)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60668261 | |
| Record name | 6-Bromo-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5,7-difluoroquinoline | |
CAS RN |
1022091-49-1 | |
| Record name | 6-Bromo-5,7-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60668261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-5,7-DIFLUOROQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

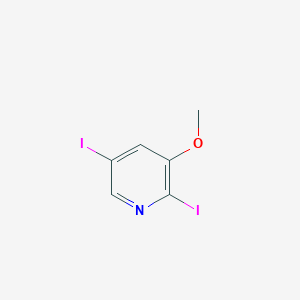
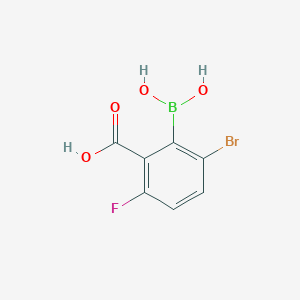
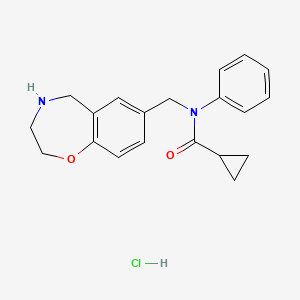
![2-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-YL]-piperidine hydrochloride](/img/structure/B1390087.png)
![3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1390090.png)
![[2-(1,5-dimethyl-1H-indol-2-yl)ethyl]amine hydrochloride](/img/structure/B1390093.png)
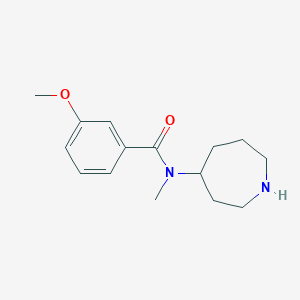
![[1-(2-Oxo-2-pyrrolidin-1-yl-ethyl)-piperidin-4-yl]-acetic acid](/img/structure/B1390095.png)
![Potassium 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B1390099.png)
![[4-(Methylsulfonyl)morpholin-2-yl]methylamine hydrochloride](/img/structure/B1390100.png)
![3-[(3-Fluorobenzyl)oxy]azetidine hydrochloride](/img/structure/B1390102.png)
![[(3-Isobutyl-1,2,4-oxadiazol-5-yl)methyl]-methylamine hydrochloride](/img/structure/B1390103.png)
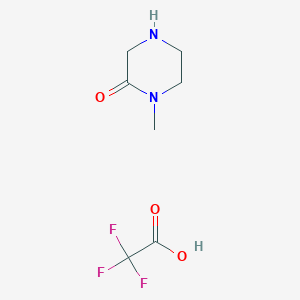
![4-(5-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/structure/B1390106.png)